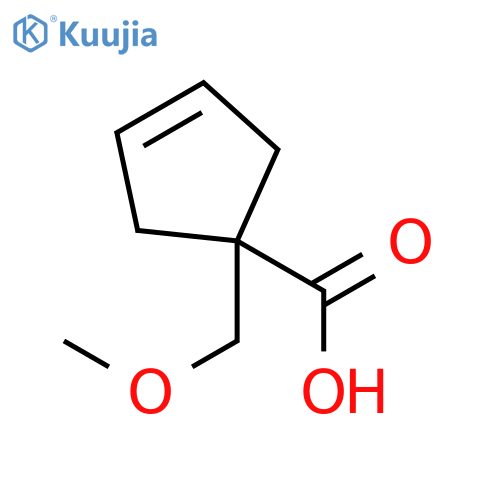

Cas no 1997749-69-5 (1-(methoxymethyl)cyclopent-3-ene-1-carboxylic acid)

1-(methoxymethyl)cyclopent-3-ene-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-Cyclopentene-1-carboxylic acid, 1-(methoxymethyl)-

- 1-(methoxymethyl)cyclopent-3-ene-1-carboxylic acid

-

- インチ: 1S/C8H12O3/c1-11-6-8(7(9)10)4-2-3-5-8/h2-3H,4-6H2,1H3,(H,9,10)

- InChIKey: ORRIVTYAJRAIPE-UHFFFAOYSA-N

- ほほえんだ: C1(COC)(C(O)=O)CC=CC1

1-(methoxymethyl)cyclopent-3-ene-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P01EMNA-500mg |

1-(methoxymethyl)cyclopent-3-ene-1-carboxylic acid |

1997749-69-5 | 95% | 500mg |

$778.00 | 2023-12-19 | |

| 1PlusChem | 1P01EMNA-1g |

1-(methoxymethyl)cyclopent-3-ene-1-carboxylic acid |

1997749-69-5 | 95% | 1g |

$981.00 | 2023-12-19 | |

| A2B Chem LLC | AX61350-1g |

1-(methoxymethyl)cyclopent-3-ene-1-carboxylic acid |

1997749-69-5 | 95% | 1g |

$818.00 | 2024-04-20 | |

| Aaron | AR01EMVM-5g |

1-(methoxymethyl)cyclopent-3-ene-1-carboxylic acid |

1997749-69-5 | 95% | 5g |

$2984.00 | 2023-12-14 | |

| A2B Chem LLC | AX61350-5g |

1-(methoxymethyl)cyclopent-3-ene-1-carboxylic acid |

1997749-69-5 | 95% | 5g |

$2301.00 | 2024-04-20 | |

| Enamine | EN300-1705835-2.5g |

1-(methoxymethyl)cyclopent-3-ene-1-carboxylic acid |

1997749-69-5 | 95% | 2.5g |

$1454.0 | 2023-11-13 | |

| Enamine | EN300-1705835-10.0g |

1-(methoxymethyl)cyclopent-3-ene-1-carboxylic acid |

1997749-69-5 | 95% | 10g |

$3191.0 | 2023-06-04 | |

| Chemenu | CM461142-250mg |

1-(methoxymethyl)cyclopent-3-ene-1-carboxylic acid |

1997749-69-5 | 95%+ | 250mg |

$353 | 2023-03-24 | |

| Chemenu | CM461142-500mg |

1-(methoxymethyl)cyclopent-3-ene-1-carboxylic acid |

1997749-69-5 | 95%+ | 500mg |

$648 | 2023-03-24 | |

| Chemenu | CM461142-1g |

1-(methoxymethyl)cyclopent-3-ene-1-carboxylic acid |

1997749-69-5 | 95%+ | 1g |

$822 | 2023-03-24 |

1-(methoxymethyl)cyclopent-3-ene-1-carboxylic acid 関連文献

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641

-

Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

9. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

1-(methoxymethyl)cyclopent-3-ene-1-carboxylic acidに関する追加情報

Introduction to 1-(methoxymethyl)cyclopent-3-ene-1-carboxylic acid (CAS No. 1997749-69-5)

1-(methoxymethyl)cyclopent-3-ene-1-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1997749-69-5, is a significant compound in the field of organic chemistry and pharmaceutical research. This molecule, featuring a cyclopentene core functionalized with a methoxymethyl group and a carboxylic acid moiety, has garnered attention due to its structural versatility and potential applications in synthetic chemistry and drug development.

The structural framework of 1-(methoxymethyl)cyclopent-3-ene-1-carboxylic acid consists of a five-membered cyclopentane ring substituted with an allylic methoxymethyl group and a carboxylic acid at the 1-position. This unique arrangement imparts distinct reactivity, making it a valuable intermediate in the synthesis of more complex molecules. The presence of both electron-donating and electron-withdrawing groups allows for diverse chemical transformations, including esterification, reduction, and further functionalization.

In recent years, there has been growing interest in the applications of cyclopentene derivatives in medicinal chemistry. The rigid cyclopentane ring provides stability while the double bond and functional groups offer opportunities for selective modifications. 1-(methoxymethyl)cyclopent-3-ene-1-carboxylic acid has been explored as a precursor in the synthesis of biologically active compounds, particularly those targeting neurological and cardiovascular diseases. Its ability to undergo cross-coupling reactions, such as Suzuki-Miyaura coupling, makes it a useful building block for constructing complex heterocyclic structures.

One of the most compelling aspects of 1-(methoxymethyl)cyclopent-3-ene-1-carboxylic acid is its role in the development of novel therapeutic agents. Researchers have leveraged its structural features to design molecules with improved pharmacokinetic properties. For instance, derivatives of this compound have been investigated for their potential as inhibitors of enzymes involved in inflammation and pain signaling. The carboxylic acid group can be readily converted into esters or amides, enhancing solubility and bioavailability, which are critical factors in drug design.

The synthesis of 1-(methoxymethyl)cyclopent-3-ene-1-carboxylic acid typically involves multi-step organic transformations starting from commercially available precursors. Advanced synthetic methodologies, such as palladium-catalyzed reactions and enantioselective processes, have been employed to achieve high yields and purity. These synthetic routes highlight the compound's importance as a synthetic intermediate in industrial-scale production.

Recent studies have also explored the pharmacological potential of 1-(methoxymethyl)cyclopent-3-ene-1-carboxylic acid derivatives. For example, researchers have synthesized analogs that exhibit inhibitory activity against certain kinases implicated in cancer progression. The cyclopentene scaffold is particularly well-suited for designing molecules that can interact with biological targets with high specificity. Additionally, computational modeling has been used to predict the binding affinities of these derivatives, aiding in the optimization of their pharmacological properties.

The versatility of 1-(methoxymethyl)cyclopent-3-ene-1-carboxylic acid extends beyond pharmaceutical applications. It has found utility in materials science, where its structural motifs contribute to the development of polymers with enhanced mechanical strength and thermal stability. Furthermore, its role as a chiral building block has been exploited in asymmetric synthesis, enabling the production of enantiomerically pure compounds with high industrial relevance.

In conclusion, 1-(methoxymethyl)cyclopent-3-ene-1-carboxylic acid (CAS No. 1997749-69-5) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it an indispensable tool in synthetic chemistry and drug discovery. As research continues to uncover new methodologies and applications, this compound is poised to play an even greater role in advancing chemical biology and medicinal chemistry.

1997749-69-5 (1-(methoxymethyl)cyclopent-3-ene-1-carboxylic acid) 関連製品

- 1805113-19-2(3-Chloro-5-fluoro-4-methylbenzenesulfonamide)

- 40832-47-1(4-Chloro-2-nitro-N,N-di-n-propylaniline)

- 1325724-92-2(1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde)

- 1798002-96-6(3-(4-{[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)propanoic acid)

- 914636-57-0(2-amino-3-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}but-2-enedinitrile)

- 1227582-35-5(6-Amino-5-(3-fluorophenyl)nicotinaldehyde)

- 2416228-93-6(2-cyclopropyl-4-methoxypiperidine hydrochloride, Mixture of diastereomers)

- 1339885-11-8((2-bromophenyl)methyl(1,3-thiazol-5-yl)methylamine)

- 90033-65-1(1-(2-Amino-3-chlorophenyl)-2-phenylethan-1-one)

- 1804727-18-1(2-Amino-6-cyano-3-(difluoromethyl)pyridine-4-carboxylic acid)